5-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine
Description
5-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at the 5-position and a 1-methylpyrrolidin-3-yl-oxy group at the 2-position. This structure confers unique physicochemical and pharmacological properties, making it relevant in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
5-chloro-2-(1-methylpyrrolidin-3-yl)oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-13-5-4-9(7-13)14-10-3-2-8(11)6-12-10/h2-3,6,9H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECWIVJZAOUDOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine typically involves the reaction of 5-chloropyridine-2-ol with 1-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
5-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Drug Discovery: The compound’s unique structure makes it a valuable scaffold for designing new drugs.
Material Science: It is utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key structural analogs differ in substituents on the pyridine ring or the oxygen-linked side chain. Below is a comparative analysis:
| Compound | Substituents | Melting Point (°C) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 5-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine | 5-Cl, 2-(1-methylpyrrolidin-3-yl-oxy) | Not reported | ~254.7 (calculated) | Pyrrolidine, pyridine, ether linkage |
| 5-Chloro-2-methoxypyridin-3-ol | 5-Cl, 2-OCH3, 3-OH | Not reported | 173.6 | Methoxy, hydroxyl |
| 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol | 5-(4-Cl-2-OCH3-phenyl), 3-OH | Not reported | 235.7 | Aryl, hydroxyl, methoxy |
| 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | 5-Cl, fused pyrrole-pyridine | Not reported | 182.6 | Lactam, chloro |
Key Observations :
- Hydrogen Bonding : Analogs with hydroxyl groups (e.g., 5-Chloro-2-methoxypyridin-3-ol) exhibit stronger hydrogen-bonding capacity, which may influence solubility and target binding .
- Chirality : The pyrrolidine ring introduces a stereocenter absent in planar analogs like 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, affecting enantioselective interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
